molecular formula C14H11IO4 B7636421 (2-methoxyphenyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate

(2-methoxyphenyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate

Cat. No.: B7636421
M. Wt: 370.14 g/mol
InChI Key: HSYUQQABBDZCTK-VQHVLOKHSA-N
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Description

(2-methoxyphenyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a methoxyphenyl group and an iodofuran moiety connected through a prop-2-enoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves the condensation of 2-methoxyphenyl isocyanate with a suitable furan derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodofuran moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

(2-methoxyphenyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-methoxyphenyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of microbial growth. The exact molecular targets and pathways involved are still under investigation and require further research .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: A simpler compound with similar structural features but lacking the iodofuran moiety.

    Furan-2-carboxylic acid: Another furan derivative with different functional groups.

Uniqueness

(2-methoxyphenyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate is unique due to the presence of both the methoxyphenyl and iodofuran groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methoxyphenyl) (E)-3-(5-iodofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO4/c1-17-11-4-2-3-5-12(11)19-14(16)9-7-10-6-8-13(15)18-10/h2-9H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYUQQABBDZCTK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C=CC2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC(=O)/C=C/C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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